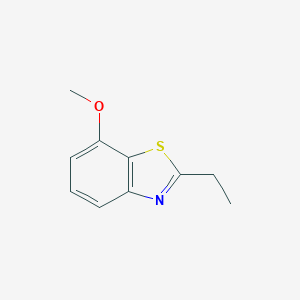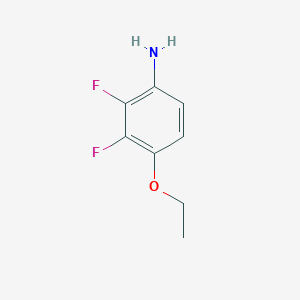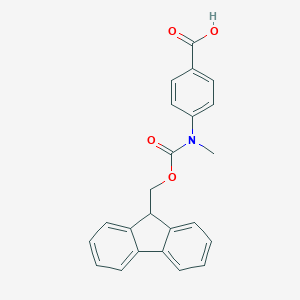
5-Bromo-4-chloro-3-indolyl-a-L-fucopyranoside
描述
5-Bromo-4-chloro-3-indolyl-a-L-fucopyranoside is a chromogenic substrate used primarily in biochemical assays. It is known for its ability to produce a blue precipitate upon enzymatic cleavage, making it useful in various diagnostic and research applications .
作用机制
Target of Action
The primary target of 5-Bromo-4-chloro-3-indolyl-α-L-fucopyranoside is the β-glucuronidase enzyme (GUS) . This enzyme plays a crucial role in the hydrolysis of glucuronides, a step in the phase II drug metabolism pathway .
Mode of Action
5-Bromo-4-chloro-3-indolyl-α-L-fucopyranoside acts as a substrate for the GUS enzyme . The enzyme de-esterifies the compound into an indoxyl derivative . This derivative then undergoes oxidative polymerization .
Biochemical Pathways
The action of 5-Bromo-4-chloro-3-indolyl-α-L-fucopyranoside primarily affects the glucuronidation pathway . This pathway is part of the body’s broader phase II drug metabolism system, which helps to detoxify and eliminate foreign substances .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability.
Result of Action
The action of 5-Bromo-4-chloro-3-indolyl-α-L-fucopyranoside results in the generation of blue indigotin dye . This is due to the oxidative polymerization of the indoxyl derivative produced when the compound is de-esterified by the GUS enzyme .
Action Environment
The action of 5-Bromo-4-chloro-3-indolyl-α-L-fucopyranoside can be influenced by various environmental factors. For instance, the compound is sensitive to light and moisture , which can affect its stability and efficacy. Therefore, it should be stored under inert gas in a cool, dry, and well-ventilated condition .
生化分析
Biochemical Properties
5-Bromo-4-chloro-3-indolyl-a-L-fucopyranoside is a chromogenic substrate for the enzyme β-glucuronidase (GUS) . The GUS enzyme deesterifies this compound into an indoxyl derivative, which upon oxidative polymerization results in the generation of a blue indigotin dye .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the GUS enzyme. The enzyme deesterifies the compound, converting it into an indoxyl derivative. This derivative then undergoes oxidative polymerization to produce a blue indigotin dye .
Temporal Effects in Laboratory Settings
It is recommended to store the compound at -15°C and protect it from light to maintain its stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-3-indolyl-a-L-fucopyranoside typically involves the reaction of 5-bromo-4-chloro-3-indolyl with a suitable fucopyranoside derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced purification techniques is common in industrial settings .
化学反应分析
Types of Reactions
5-Bromo-4-chloro-3-indolyl-a-L-fucopyranoside primarily undergoes enzymatic hydrolysis. This reaction is catalyzed by specific enzymes such as α-L-fucosidase, leading to the cleavage of the glycosidic bond and the formation of a blue indigo dye .
Common Reagents and Conditions
The enzymatic hydrolysis of this compound typically requires the presence of α-L-fucosidase under optimal pH and temperature conditions. The reaction is often carried out in buffered solutions to maintain the stability of the enzyme and substrate .
Major Products Formed
The primary product formed from the enzymatic hydrolysis of this compound is a blue indigo dye. This product is used as a visual indicator in various biochemical assays .
科学研究应用
5-Bromo-4-chloro-3-indolyl-a-L-fucopyranoside has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
5-Bromo-4-chloro-3-indolyl-α-D-galactopyranoside: Similar in structure and used as a chromogenic substrate for β-galactosidase.
5-Bromo-4-chloro-3-indolyl-β-D-glucuronide: Used as a substrate for β-glucuronidase and produces a similar blue dye upon enzymatic cleavage.
5-Bromo-4-chloro-3-indolyl-α-L-arabinopyranoside: Another chromogenic substrate used for detecting α-L-arabinosidase activity.
Uniqueness
5-Bromo-4-chloro-3-indolyl-a-L-fucopyranoside is unique due to its specificity for α-L-fucosidase, making it particularly useful in assays where the detection of this enzyme is required. Its ability to produce a distinct blue dye upon enzymatic cleavage also sets it apart from other substrates .
属性
IUPAC Name |
2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO5/c1-5-11(18)12(19)13(20)14(21-5)22-8-4-17-7-3-2-6(15)10(16)9(7)8/h2-5,11-14,17-20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYJTGDNFZJYFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403892, DTXSID40864729 | |
| Record name | 2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-4-chloro-1H-indol-3-yl 6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171869-92-4 | |
| Record name | 2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile](/img/structure/B71565.png)





![(2R,3R,4S,5R)-2-[[Tert-butyl(diphenyl)silyl]oxymethyl]-6-[[(2R,3R,4R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxy-3,4-dihydro-2H-pyran-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B71580.png)
![4-Iodo-benzo[b]thiophene-2-carboxylic acid](/img/structure/B71582.png)
![1,4,6-trimethyl-1H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B71583.png)


